1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one
Description
The 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one structure is a fused bicyclic system, integrating a pyridine (B92270) ring with a 1,3-oxazinone ring. This combination of a nitrogen-containing aromatic pyridine and a partially saturated oxazine (B8389632) ring containing both oxygen and nitrogen heteroatoms results in a unique electronic and structural profile. While not as extensively studied as some of its close relatives, this scaffold holds potential in medicinal chemistry and synthetic applications.
Properties
IUPAC Name |
1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-9-6-5(4-11-7)2-1-3-8-6/h1-3H,4H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGUVVCDYSUGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469341 | |
| Record name | 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872470-20-7 | |
| Record name | 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrido 2,3 D 1 2 Oxazin 2 4h One and Its Analogues
Classical Approaches to the Pyrido[2,3-d]nih.govnih.govoxazinone Core Formation
Traditional methods for constructing bicyclic heterocyclic systems like pyrido-oxazinones have long relied on robust and well-established reaction types, including cyclocondensations, multi-component reactions, and annulation strategies.
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring from one or more molecules with the concurrent elimination of a small molecule, such as water or an alcohol. For the synthesis of the analogous 1H-benzo[d] nih.govnih.govoxazine-2,4-diones (isatoic anhydrides), a common precursor is 2-aminobenzoic acid (anthranilic acid). nih.gov This reaction is often accomplished using phosgene (B1210022) or its safer equivalents, which provide the necessary carbonyl group to close the oxazinone ring.
An analogous pathway to 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one would logically start from 2-aminonicotinic acid. The amino group and the adjacent carboxylic acid on the pyridine (B92270) ring provide the ideal functionalities for cyclization. Treatment with a carbonylating agent facilitates the intramolecular reaction to form the fused oxazinone ring system. Recent studies on benzo-analogues have demonstrated a method using thionyl chloride (SOCl₂) with N-protected 2-aminobenzoic acids, which proceeds at room temperature and offers high yields, avoiding more hazardous reagents. nih.gov This approach involves an activation/cyclization pathway that could be readily adapted to the pyridine series.
A computational study on the cyclocondensation reaction between a pyrido[1,2-a]pyrimidine (B8458354) derivative and ethylenediamine (B42938) highlighted the intricate flow of electron density during ring formation, providing deep mechanistic insights into these transformations. nih.gov Such studies are crucial for optimizing reaction conditions and predicting outcomes in related heterocyclic systems.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. niscpr.res.in While direct MCRs for 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one are not extensively documented, the strategy has been successfully applied to the synthesis of the closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold.
For instance, a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines has been developed by condensing an aromatic aldehyde, malononitrile (B47326), and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions using lactic acid as a green catalyst. niscpr.res.in This approach provides high yields and short reaction times. Another MCR provides multifunctionalized pyrido[2,3-d]pyrimidines via the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile. nih.gov These examples underscore the power of MCRs to rapidly assemble complex heterocyclic cores, a strategy that holds significant potential for the synthesis of pyrido-oxazinone analogues by carefully selecting appropriate starting materials.
Table 1: Examples of Multi-component Reactions for Related Heterocycles
| Target Scaffold | Components | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Aromatic Aldehyde, Malononitrile, 6-Aminouracil (B15529) | Lactic Acid, 90°C, Solvent-free | High yields, short reaction time, green catalyst | niscpr.res.in |
| Spiro-4H-pyrans | Ninhydrin, Cyanoacetohydrazide, Ethyl Cyanoacetate, Aldehydes, Pyrazolone, Malononitrile | Sequential one-pot, safe solvents | High efficiency, simple purification, no toxic catalysts | nih.gov |
| Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, Hydrazine (B178648) hydrate (B1144303), Aldehyde/Ketone, Malononitrile | Triethylamine, Reflux, Solvent-free | One-pot, good yields, avoids hazardous solvents | mdpi.com |
Annulation involves the formation of a new ring onto a pre-existing molecular framework. The hetero Diels-Alder reaction is a powerful annulation method for constructing six-membered heterocyclic rings. A stereoselective synthesis of annulated pyrido[2,3-d]pyrimidines has been achieved through an intramolecular hetero Diels-Alder reaction involving 1-oxa-1,3-butadienes. nih.gov This strategy demonstrates how a diene and dienophile embedded within the same molecule can be thermally induced to cyclize, forming the fused pyridine ring with high control over stereochemistry. Although applied to a pyrimidine (B1678525) analogue, the fundamental principle of using cycloaddition to build the fused pyridine portion of the molecule is directly relevant.
More broadly, various transition-metal-catalyzed annulation reactions have been developed for constructing fused heterocyclic systems. For example, a [4+1+1] annulation of N-aryl amidines with diazo compounds and molecular oxygen has been used to synthesize spiro[benzo[d] nih.govnih.govoxazine] derivatives. researchgate.net Such innovative annulation strategies could potentially be adapted to construct the pyrido-oxazinone core from suitably functionalized pyridine precursors.
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the adoption of advanced energy sources like microwaves and the exploration of green solvent systems.
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. unr.edu.ar The synthesis of various fused pyrimidine systems has benefited significantly from this technology.
A one-pot, microwave-assisted multicomponent reaction has been described for the high-yield synthesis of pyrido[2,3-d]pyrimidines. nih.gov Similarly, a solvent-free microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines was used to prepare fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. unr.edu.ar This protocol features mild conditions, easy work-up, and good yields. Another report details the microwave-assisted synthesis of pyrimido[4,5-e] nih.govnih.govoxazine (B8389632) diones, where reaction times were reduced from hours under thermal conditions to just minutes with microwave heating. researchgate.net These examples strongly suggest that microwave-assisted synthesis would be a highly effective method for producing 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one and its derivatives, offering the key advantages of speed and efficiency.
Table 2: Comparison of Thermal vs. Microwave-Assisted Synthesis
| Target Compound | Conventional Method (Time) | Microwave Method (Time) | Key Improvement | Reference |
|---|---|---|---|---|
| Pyrimido[5,4-e] nih.govnih.govoxazine diones | 1 hour (Reflux) | 5 minutes | Drastic reduction in reaction time | researchgate.net |
| Pyrido[2,3-d]pyrimidines | Not specified | 2-10 minutes | Rapid, one-pot, high-yield MCR | nih.gov |
| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | Not specified | Not specified (Solvent-free) | Mild conditions, good yields, easy work-up | unr.edu.ar |
The push for "green chemistry" has driven the search for alternatives to volatile and often toxic organic solvents. Ionic liquids (ILs) and other green solvents like water, ethanol, or even solvent-free systems, are at the forefront of this effort.
A facile and environmentally benign synthesis of isoxazolyl pyrido[2,3-b] nih.govniscpr.res.inoxazin-2(3H)-ones, an isomer of the target scaffold, has been successfully carried out using the task-specific ionic liquid [HMIm]BF₄. researchgate.net The protocol proved to be highly efficient, and the ionic liquid could potentially be recycled and reused, a key tenet of sustainable chemistry.
Furthermore, solvent-free reactions represent an ideal green synthetic methodology. The synthesis of pyrido[2,3-d]pyrimidines has been achieved by reacting an aldehyde, malononitrile, and 6-aminouracil at 90°C without any solvent, using only a catalytic amount of lactic acid. niscpr.res.in This method offers numerous benefits, including high yields, short reaction times, simple methodology, and easy workup, as the water-soluble catalyst is easily removed from the product. niscpr.res.in The application of these green and solvent-free conditions to the synthesis of 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one is a promising avenue for developing sustainable manufacturing processes.
Mechanistic Investigations of Pyrido[2,3-d]researchgate.netnih.govoxazinone Formation
The formation of the pyrido[2,3-d] researchgate.netnih.govoxazinone ring system is a process of significant interest in synthetic organic chemistry. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methodologies. Investigations have pointed towards several key pathways, with the Smiles rearrangement being a prominent route for the annulation of the oxazinone ring onto the pyridine core.
Role of Smiles Rearrangement in Pyrido-oxazinone Annulation
A representative synthesis involves the reaction of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine. researchgate.net The mechanism proceeds as follows:
O-Alkylation: The first step is the alkylation of the hydroxyl group of the 3-hydroxypyridine (B118123) with the N-substituted-2-chloroacetamide. This forms an N-substituted-2-(2-halopyridin-3-yloxy)acetamide intermediate. researchgate.net
Smiles Rearrangement: This intermediate then undergoes an intramolecular S–N type Smiles rearrangement. The amide anion, generated under basic conditions, acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring, which is activated by the halogen atom. This leads to the cleavage of the C-O bond and the formation of a new C-N bond. researchgate.netresearchgate.net Theoretical studies on analogous S-N type Smiles rearrangements on pyridine rings confirm that the process is kinetically feasible and thermodynamically favorable. researchgate.net The calculated energy barrier for the rate-determining step in a similar system was found to be low, supporting its occurrence under mild experimental conditions. researchgate.net
Cyclization: The final step is a rapid intramolecular ring closure. The displaced oxygen nucleophile attacks the carbonyl carbon of the acetamide (B32628) side chain, leading to the formation of the six-membered oxazinone ring and expulsion of the halide ion to yield the final 1-substituted-1H-pyrido[2,3-b] researchgate.netclockss.orgoxazin-2-one product. researchgate.net
The choice of base has been found to be critical for the success of this one-pot annulation. While weaker bases like potassium carbonate primarily yield the initial O-alkylation product, stronger bases are required to facilitate the subsequent Smiles rearrangement and cyclization. researchgate.net
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | K2CO3 | Trace |
| 2 | Na2CO3 | Trace |
| 3 | Li2CO3 | Trace |
| 4 | Rb2CO3 | 94 |
| 5 | Cs2CO3 | 96 |
| 6 | SrCO3 | 0 |
| 7 | Ag2CO3 | 0 |
As indicated in the table, cesium carbonate and rubidium carbonate were found to be exceptionally effective, affording the cyclized product in excellent yields. researchgate.net This highlights the importance of the base in promoting the rate-determining Smiles rearrangement step. researchgate.net
Other Proposed Reaction Mechanisms for Heterocycle Construction
While the Smiles rearrangement is a validated pathway, other mechanisms are proposed for the construction of related oxazinone heterocycles, which could be applicable to the synthesis of 1H-pyrido[2,3-d] researchgate.netnih.govoxazin-2(4H)-one and its dione (B5365651) analogues.
One such mechanism involves the cyclization of N-protected 2-aminonicotinic acids (a pyridine analogue of 2-aminobenzoic acids). For the synthesis of the related 1H-benzo[d] researchgate.netnih.govoxazine-2,4-diones, the proposed pathway involves the reaction of an N-protected 2-aminobenzoic acid with thionyl chloride (SOCl₂). nih.gov The mechanism is thought to proceed through the following steps:
Carboxylic Acid Activation: The thionyl chloride initially activates the carboxylic acid group, likely forming an acyl chloride.
Intramolecular Cyclization: This is followed by an intramolecular cyclization where the oxygen of the carbamate (B1207046) protecting group attacks the activated carbonyl, forming an intermediate such as 2-alkyloxy-4H-3,1-benzo[d] researchgate.netnih.govoxazin-4-one. nih.gov
Nucleophilic Attack and Ring Formation: A chloride anion, generated from the thionyl chloride, then performs a nucleophilic attack on the alkyl group of the protecting group, leading to its cleavage and the formation of the final 1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione product. nih.gov
Another distinct approach for constructing substituted pyridines involves a tandem cycloaddition/cycloreversion reaction sequence. In this method, a 1,4-oxazin-2-one precursor undergoes a [4+2] Diels-Alder cycloaddition with an alkyne. nih.gov The resulting bicyclic intermediate is unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule (like CO₂) to yield a highly substituted pyridine. nih.gov While this method builds the pyridine ring itself rather than annulating an oxazinone onto a pre-existing pyridine, it represents a powerful alternative strategy for accessing complex pyridyl structures that could serve as advanced precursors for 1H-pyrido[2,3-d] researchgate.netnih.govoxazin-2(4H)-one derivatives.
Strategic Retrosynthetic Analysis of 1H-pyrido[2,3-d]researchgate.netnih.govoxazin-2(4H)-one Derivatives
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target structure into simpler, commercially available starting materials. For 1H-pyrido[2,3-d] researchgate.netnih.govoxazin-2(4H)-one and its derivatives, the analysis is guided by the key bond-forming reactions discussed in the mechanistic investigations.
Strategy 1: Disconnection based on the Smiles Rearrangement Pathway
This strategy is particularly relevant for isomers like the pyrido[2,3-b] researchgate.netclockss.orgoxazin-2-one system. The key disconnections are the C-N and C-O bonds formed in the final cyclization step.
Disconnect 1 (C-O and C-N bonds): The primary disconnection breaks the oxazinone ring across the N1-C2 and C3a-O4 bonds (using the numbering for the [2,3-b] researchgate.netclockss.org isomer). This leads back to the key intermediate for the Smiles rearrangement, an N-substituted-2-(2-halopyridin-3-yloxy)acetamide.
Disconnect 2 (C-O ether bond): A further disconnection of the aryl ether C-O bond in this intermediate simplifies the structure into two readily accessible precursors: a 2-halo-3-hydroxypyridine and an N-substituted 2-haloacetamide. researchgate.net This retrosynthetic pathway is powerful as it allows for diversity in the final product through variation of the substituents on both precursor fragments.
Strategy 2: Disconnection based on Cyclization of Aminonicotinic Acid
This approach targets the 1H-pyrido[2,3-d] researchgate.netnih.govoxazine-2,4-dione structure, also known as 3-azaisatoic anhydride (B1165640). The analysis involves disconnecting the bonds of the anhydride-like moiety.
Disconnect 1 (Acyl-Iminol Linkage): The C-N and C-O bonds within the oxazinone ring are disconnected. This deconstruction logically leads back to a 2-aminonicotinic acid derivative where the amino group and the carboxylic acid are ortho to each other on the pyridine ring.
Disconnect 2 (Carbonyl Source): The two carbonyl carbons of the dione can be traced back to a phosgene equivalent or a protecting group that serves as the source of the carbonyl moiety. For example, cyclization of a 2-((alkoxycarbonyl)amino)nicotinic acid could be a viable forward reaction. nih.gov This retrosynthetic approach simplifies the target to substituted 2-aminonicotinic acids, which are common building blocks in heterocyclic synthesis.
These distinct retrosynthetic strategies provide versatile and logical pathways for the synthesis of various pyrido-oxazinone derivatives, allowing chemists to choose a route based on the availability of starting materials and the desired substitution pattern on the final heterocyclic scaffold.
Chemical Reactivity and Transformation Pathways of 1h Pyrido 2,3 D 1 2 Oxazin 2 4h One
Nucleophilic Reactivity at the Oxazinone Ring System
The oxazinone ring system of 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one is susceptible to attack by a range of nucleophiles. The C2 carbonyl group, being part of a carbamate (B1207046) ester linkage, is highly electrophilic and readily reacts with both carbon and heteroatom nucleophiles. These reactions typically initiate a cascade of transformations, including ring-opening, rearrangement, and subsequent cyclization events.
The reaction of pyridone-based scaffolds with active methylene (B1212753) compounds like malononitrile (B47326) is a known route for the synthesis of 1,6-naphthyridin-2(1H)-ones. nih.gov By analogy, 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one is expected to react with carbon nucleophiles, such as carbanions derived from malonates or cyanoacetates, to ultimately yield substituted naphthyridinone derivatives.
The proposed mechanism involves the initial nucleophilic attack of the carbanion at the electrophilic C2 carbonyl of the oxazinone ring. This is followed by the cleavage of the C2-O1 bond, effectively opening the oxazinone ring. The resulting intermediate can then undergo an intramolecular cyclization, where the pyridine (B92270) nitrogen attacks one of the activated carbonyl or nitrile groups of the original nucleophile. A final dehydration or elimination step would then lead to the formation of the stable, aromatic 1,8-naphthyridinone ring system.
Table 1: Representative Reactions with Carbon Nucleophiles
| Carbon Nucleophile | Reagents and Conditions | Expected Product | Transformation Type |
|---|---|---|---|
| Diethyl malonate | NaOEt, EtOH, Reflux | Ethyl 2-hydroxy-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Ring-opening/Intramolecular Cyclization |
| Malononitrile | NaOMe, MeOH, Reflux | 3-Amino-2-cyano-1,8-naphthyridin-4(1H)-one | Ring-opening/Intramolecular Cyclization |
| Ethyl cyanoacetate | NaOEt, EtOH, Reflux | 3-Amino-4-oxo-1,4-dihydro-1,8-naphthyridine-2-carboxylic acid ethyl ester | Ring-opening/Intramolecular Cyclization |
Oxygen nucleophiles, such as alcohols, can react with 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one in a process known as alcoholysis. This reaction results in the cleavage of the oxazinone ring. The reaction is typically facilitated by either basic or acidic conditions. The alkoxide ion attacks the C2 carbonyl carbon, leading to the opening of the ring and the formation of a carbamate derivative of 2-amino-3-hydroxymethylpyridine. Specifically, the product would be an alkyl N-(3-pyridinyl)carbamate bearing a functional group at the adjacent position from the original ring structure.
Table 2: Ring-Opening Reactions with Oxygen Nucleophiles
| Oxygen Nucleophile | Reagents and Conditions | Expected Product | Reaction Type |
|---|---|---|---|
| Methanol (MeOH) | NaOMe (cat.), Reflux | Methyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | Alcoholysis |
| Ethanol (EtOH) | NaOEt (cat.), Reflux | Ethyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | Alcoholysis |
| Water (H₂O) | Aqueous NaOH or HCl, Heat | 2-Amino-3-pyridinecarboxylic acid (likely followed by decarboxylation) | Hydrolysis |
The oxazinone ring is prone to cleavage under various conditions, often leading to polycyclic pyridone structures. nih.gov The reaction with binucleophiles like ammonium (B1175870) acetate (B1210297) can promote ring-opening transformations. nih.gov In the case of 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one, hydrolysis under aqueous basic or acidic conditions leads to the opening of the carbamate ring to form the unstable 2-amino-3-pyridinecarboxylic acid, which can subsequently decarboxylate.
Reaction with nitrogen nucleophiles, such as primary or secondary amines, results in aminolysis. This process opens the oxazinone ring to form substituted urea (B33335) derivatives. For instance, reaction with ammonia (B1221849) would yield N-(2-carbamoylpyridin-3-yl)urea. These ring-opening reactions provide a versatile method for introducing new functional groups onto the pyridine scaffold, starting from the pre-formed pyrido-oxazinone system.
Electrophilic Reactivity and Substitution Patterns on the Pyrido[2,3-d]nih.govnih.govoxazinone Scaffold
The pyridine ring is inherently an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). The fusion of the electron-withdrawing oxazinone ring further deactivates the pyridine moiety towards electrophiles. The introduction of electron-withdrawing groups, such as a nitro group, into a pyridine ring can render it "superelectrophilic," making it more prone to nucleophilic attack rather than electrophilic substitution. nih.gov
Electrophilic attack, if forced under harsh conditions (e.g., high temperature, strong acids), would likely occur at positions that are least deactivated. The pyridine nitrogen is the most basic center and will be protonated or coordinate to a Lewis acid under typical electrophilic reaction conditions, which further deactivates the ring. Analysis of the resonance structures indicates that the positions meta to the ring-junction nitrogen and the oxazinone nitrogen (C5 and C7) are the most likely sites for substitution, although reactions are expected to be sluggish and may require forcing conditions.
Functional Group Interconversions within the Pyrido[2,3-d]nih.govnih.govoxazinone Framework
Once the 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one scaffold is formed, further modifications can be envisioned. The N1-H of the oxazinone ring can be alkylated or acylated under basic conditions to introduce substituents. For example, deprotonation with a suitable base like sodium hydride followed by treatment with an alkyl halide would yield the corresponding N1-alkylated derivative.
Another potential transformation is the reduction of the C2 carbonyl group. While carbamates are relatively stable, strong reducing agents such as lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl to a methylene group, yielding the corresponding saturated 1,2,3,4-tetrahydropyrido[2,3-d] nih.govnih.govoxazine (B8389632). Selective reduction might be challenging and could also affect the pyridine ring.
Stability and Degradation Studies of the 1H-pyrido[2,3-d]nih.govnih.govoxazin-2(4H)-one System
The stability of the 1H-pyrido[2,3-d] nih.govnih.govoxazin-2(4H)-one system is largely governed by the integrity of the oxazinone ring. This ring, containing a carbamate functional group, is susceptible to hydrolysis under both acidic and basic conditions.
Acidic Conditions: Under acidic conditions, protonation of the C2 carbonyl oxygen activates the carbon for nucleophilic attack by water, leading to ring-opening and the formation of 2-aminopyridine-3-carboxylic acid and carbon dioxide upon decomposition of the intermediate carbamic acid.
Basic Conditions: In the presence of a base, direct nucleophilic attack of a hydroxide (B78521) ion on the C2 carbonyl carbon will initiate ring cleavage. This is often the more facile pathway for hydrolysis of esters and carbamates.
Thermal Degradation: At elevated temperatures, the compound may undergo decarboxylation or other fragmentation pathways. The stability of related amine solvents in industrial processes is a significant concern, with degradation often leading to the formation of cyclic compounds, including oxazinanones, through reactions with CO₂. nih.gov This suggests that under certain conditions, the formation of the pyrido-oxazinone ring could be a reversible or a degradative pathway from a suitable precursor.
The pyridine portion of the molecule is generally stable, but the oxazinone ring represents the point of greatest chemical lability within the structure.
Synthesis and Characterization of Substituted 1h Pyrido 2,3 D 1 2 Oxazin 2 4h One Derivatives
Regioselective Functionalization of the Pyrido Moiety
The regioselective functionalization of the pyridine (B92270) portion of the 1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one core is not widely reported in peer-reviewed literature. Chemical modifications such as halogenation, nitration, or alkylation on the C-5, C-6, or C-7 positions of the pyridine ring have not been specifically described for this heterocyclic system. Consequently, detailed research findings on the directing effects of the fused oxazinone ring and the inherent reactivity of the pyridine moiety towards electrophilic or nucleophilic substitution are not available.
Derivatization at the Oxazinone Nitrogen Atom (N-alkylation, N-acylation)
Modification at the N-1 position of the oxazinone ring represents the most documented derivatization for this scaffold.
N-alkylation
The primary example of N-alkylation is the formation of 1-methyl-1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one . This compound has been identified and characterized as a known impurity in the manufacturing of Isavuconazole, a broad-spectrum triazole antifungal agent. daicelpharmastandards.com Its presence as a process-related impurity underscores the potential for the pyrido-oxazinone nitrogen to undergo alkylation under certain synthetic conditions, likely involving a methylating agent. chemexpress.cn The specific reaction conditions that lead to its formation during the synthesis of the active pharmaceutical ingredient are typically proprietary and not detailed in public literature.
N-acylation
The N-acylation of 1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one is not described in the available scientific literature. While acylation of nitrogen atoms within heterocyclic systems is a common synthetic transformation, specific examples involving the introduction of an acyl group onto the N-1 position of this particular pyrido-oxazinone ring have not been reported.
Structure-Reactivity Relationships in Substituted Pyrido[2,3-d]nih.govrsc.orgoxazinones
There is a notable lack of published research on the structure-reactivity relationships for the 1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one system. Studies detailing how different substituents on either the pyridine or oxazinone rings influence the molecule's stability, electronic properties, or susceptibility to nucleophilic/electrophilic attack are not available. The investigation appears to be limited to the identification of specific derivatives, such as the N-methyl variant, without a broader exploration of its chemical behavior.
Spectroscopic Methodologies for Structural Elucidation of Derivatives (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
The structural confirmation of 1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one derivatives relies on standard spectroscopic techniques. While specific spectra for the parent compound are not publicly available, the characterization of its N-methyl derivative is confirmed through its classification as a pharmaceutical impurity, which requires rigorous analytical identification. daicelpharmastandards.com
The expected spectroscopic characteristics would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the protons on the pyridine ring and the methylene (B1212753) group (at C-4) of the oxazinone ring. The introduction of a methyl group in 1-methyl-1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one would result in a new singlet in the upfield region. ¹³C NMR would provide signals for all unique carbon atoms, including the carbonyl carbon (C-2) of the lactam.
Infrared (IR) Spectroscopy : The key diagnostic absorption band would be the strong carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazinone) group. The N-H stretching band present in the parent compound would be absent in N-alkylated or N-acylated derivatives.
Mass Spectrometry (MS) : This technique is crucial for determining the molecular weight of the derivatives. The exact mass can confirm the molecular formula. For instance, the molecular formula of 1-methyl-1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one is C₈H₈N₂O₂, corresponding to a molecular weight of 164.16 g/mol .
The table below summarizes the data for known and hypothetical derivatives based on standard chemical principles.
Interactive Data Table of Substituted 1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one Derivatives
| Derivative Name | Substitution Position | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Availability |
| 1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one | Parent Compound | C₇H₆N₂O₂ | 150.13 | Not Reported |
| 1-Methyl-1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one | N-1 | C₈H₈N₂O₂ | 164.16 | Identified as impurity; specific data not published |
| 1-Acetyl-1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one | N-1 | C₉H₈N₂O₃ | 192.17 | Not Reported (Hypothetical) |
| 7-Chloro-1H-pyrido[2,3-d] nih.govrsc.orgoxazin-2(4H)-one | C-7 | C₇H₅ClN₂O₂ | 184.58 | Not Reported (Hypothetical) |
Theoretical and Computational Chemistry Studies on 1h Pyrido 2,3 D 1 2 Oxazin 2 4h One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its chemical and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for medium-to-large-sized molecules, providing a balance between accuracy and computational cost. For heterocyclic systems like the pyrido-oxazinone core, DFT is widely applied to:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state structure).
Vibrational Analysis: Calculating vibrational frequencies to confirm that an optimized structure is a true energy minimum and to help interpret experimental infrared (IR) and Raman spectra.
Electronic Property Calculation: Predicting properties such as dipole moment, polarizability, and the distribution of electron density.
In studies of related heterocyclic compounds, DFT calculations have been successfully used to characterize the structures of newly synthesized molecules. ekb.eg For instance, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) are standard for obtaining reliable structural parameters. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is associated with high chemical reactivity and lower stability. mdpi.com
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity and stability of a molecule. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive and have a small HOMO-LUMO gap. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons to itself. |
Computational Probing of Reaction Mechanisms and Energetics
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to understand the feasibility, kinetics, and thermodynamics of synthetic pathways.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. Identifying this state is crucial for understanding the reaction's activation energy and rate.
Computational methods are used to locate and characterize transition state structures. This involves complex algorithms that search for a "saddle point" on the potential energy surface—a structure that is an energy maximum in the direction of the reaction but an energy minimum in all other directions. Vibrational frequency analysis is then used to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the synthesis of complex heterocycles, such as those in the oxazine (B8389632) family, DFT calculations can be employed to model the formation of the ring system and identify the key transition states. nih.gov
A reaction pathway energy profile is a graph that plots the energy of the system against the progress of the reaction (the reaction coordinate). By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile can be constructed.
This profile provides valuable information:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.
Reaction Enthalpy (ΔH): The energy difference between the products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Conformational Analysis and Molecular Dynamics Simulations of the Pyrido[2,3-d]mdpi.comnih.govoxazinone Ring System
The biological function and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.
Conformational Analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and their relative energies. For a fused ring system like pyrido[2,3-d] mdpi.comnih.govoxazinone, the oxazinone ring can adopt several non-planar conformations, such as chair, boat, or half-chair forms. Computational modeling of related 2-pyridin-3-yl-benzo[d] mdpi.comnih.govoxazin-4-one derivatives has been performed to understand their stable conformations, which is essential for modeling interactions with biological targets. nih.gov
Molecular Dynamics (MD) Simulations provide a way to observe the movement of atoms in a molecule over time. By solving Newton's equations of motion for the system, MD simulations can model how the pyrido[2,3-d] mdpi.comnih.govoxazinone ring system behaves in a simulated environment (e.g., in a solvent like water) at a given temperature. These simulations reveal:
The dynamic stability of different conformations.
The flexibility of the ring system.
Intermolecular interactions with solvent molecules.
MD simulations have been successfully applied to other oxazine derivatives to validate their stability and interaction with biological macromolecules. mdpi.com Such studies are crucial for understanding how a molecule like 1H-pyrido[2,3-d] mdpi.comnih.govoxazin-2(4H)-one might behave in a physiological environment.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A comprehensive review of available scientific literature indicates a notable absence of dedicated theoretical and computational studies focused specifically on the prediction of spectroscopic parameters for 1H-pyrido[2,3-d] mdpi.comresearchgate.netoxazin-2(4H)-one. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra for a variety of heterocyclic compounds, specific research applying these methods to 1H-pyrido[2,3-d] mdpi.comresearchgate.netoxazin-2(4H)-one has not been identified in the public domain.
In typical studies of related heterocyclic systems, researchers employ various levels of theory and basis sets, such as B3LYP/6-311++G(d,p), to optimize the molecular geometry and calculate spectroscopic parameters. These theoretical values are then often compared and correlated with experimentally obtained data to validate the computational model and provide a deeper understanding of the molecule's electronic structure and properties. This correlation is crucial for the accurate assignment of experimental signals and for elucidating structure-property relationships.
For instance, in studies of analogous pyridazinone and pyrazole (B372694) derivatives, computational methods have been successfully used to predict ¹H and ¹³C NMR chemical shifts, vibrational modes, and electronic transitions. These studies often present data in tabular format, comparing the calculated values (e.g., chemical shifts in ppm, vibrational frequencies in cm⁻¹) with the experimental data, and frequently include statistical analyses like root-mean-square error (RMSE) to quantify the level of agreement.
Synthetic Utility of 1h Pyrido 2,3 D 1 2 Oxazin 2 4h One As a Versatile Scaffold
Precursor in the Synthesis of Fused Heterocyclic Systems
The primary synthetic value of 1H-pyrido[2,3-d] nih.govclockss.orgoxazin-2(4H)-one lies in its function as an electrophilic building block. The oxazinone ring can undergo nucleophilic acyl substitution, leading to ring-opening, which is often followed by an intramolecular cyclization to yield a variety of fused bicyclic and polycyclic structures. This reactivity provides a reliable and efficient pathway to classes of compounds that are otherwise challenging to synthesize.
A cornerstone of the synthetic application of 1H-pyrido[2,3-d] nih.govclockss.orgoxazin-2(4H)-one is its conversion to pyrido[2,3-d]pyrimidin-4(1H)-ones. This transformation is typically achieved by reacting the oxazinone with a primary amine. The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks one of the carbonyl carbons of the anhydride (B1165640) moiety. saskoer.cayoutube.commasterorganicchemistry.com This leads to the opening of the oxazinone ring to form an intermediate 2-aminonicotinamide derivative. Subsequent intramolecular cyclization and dehydration furnish the thermodynamically stable pyrido[2,3-d]pyrimidine (B1209978) core.
This reaction is highly versatile, as a wide array of primary amines can be employed, allowing for the introduction of diverse substituents at the N-3 position of the resulting pyrimidinone ring. This method provides a straightforward entry into a class of compounds that exhibits a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. jocpr.comrsc.orgnih.gov
Table 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives This interactive table showcases representative products from the general reaction of 1H-pyrido[2,3-d] nih.govclockss.orgoxazin-2(4H)-one with various primary amines.
| Amine Reactant (R-NH₂) | R-Group | Resulting Product |
| Methylamine | -CH₃ | 3-Methylpyrido[2,3-d]pyrimidin-4(1H)-one |
| Aniline | -C₆H₅ | 3-Phenylpyrido[2,3-d]pyrimidin-4(1H)-one |
| Benzylamine | -CH₂C₆H₅ | 3-Benzylpyrido[2,3-d]pyrimidin-4(1H)-one |
| Cyclohexylamine | -c-C₆H₁₁ | 3-Cyclohexylpyrido[2,3-d]pyrimidin-4(1H)-one |
| 2-Aminoethanol | -CH₂CH₂OH | 3-(2-Hydroxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one |
Applications in the Synthesis of Other Polycyclic Architectures
The reactivity of 1H-pyrido[2,3-d] nih.govclockss.orgoxazin-2(4H)-one extends beyond reactions with simple amines, enabling the synthesis of other complex polycyclic systems. By employing binucleophiles, chemists can construct additional fused rings onto the pyridopyrimidine framework.
For example, reaction with hydrazine (B178648) hydrate (B1144303) introduces a reactive amino group at the N-3 position, yielding 3-aminopyrido[2,3-d]pyrimidin-4(1H)-one. This intermediate is a valuable precursor for creating triazolo-fused systems. sapub.org Subsequent reaction with reagents like orthoesters or nitrous acid can induce cyclization to form nih.govjocpr.comarkat-usa.orgtriazolo[4,3-a]pyrido[2,3-d]pyrimidinones, further expanding the structural diversity accessible from the initial oxazinone scaffold. Similarly, reactions with other nucleophiles like hydroxylamine (B1172632) or substituted hydrazines can be used to generate other heteroannulated products. sapub.org This strategy highlights the oxazinone's role as a gateway molecule to intricate, multi-ring heterocyclic architectures of interest in materials science and medicinal chemistry. ias.ac.in
Role in Scaffold Hopping and Rational Lead Compound Design
In modern drug discovery, scaffold hopping is a powerful strategy used to identify novel intellectual property and to optimize the pharmacological properties of a lead compound. dundee.ac.uknih.gov This technique involves replacing a central molecular core (scaffold) with a bioisosteric equivalent while retaining key binding interactions with the biological target. The pyrido[2,3-d]pyrimidine nucleus is recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, including various kinases and enzymes. rsc.orgnih.gov
The 1H-pyrido[2,3-d] nih.govclockss.orgoxazin-2(4H)-one scaffold is instrumental in this context, not as the final scaffold, but as a versatile precursor to it. Its efficient conversion into a wide array of substituted pyrido[2,3-d]pyrimidines allows medicinal chemists to readily access this important scaffold. For instance, if a lead compound contains a quinazoline (B50416) or a pyrazolopyrimidine core, a rational design strategy could involve "hopping" to the pyrido[2,3-d]pyrimidine scaffold to modulate properties such as selectivity, solubility, or metabolic stability. The ability to easily synthesize a focused set of derivatives from the oxazinone allows for rapid exploration of the structure-activity relationship (SAR) of the new scaffold, accelerating the lead optimization process.
Development of Diverse Chemical Libraries Based on the Pyrido[2,3-d]nih.govclockss.orgoxazinone Core
The robust and high-yielding nature of the reaction between 1H-pyrido[2,3-d] nih.govclockss.orgoxazin-2(4H)-one and amines makes it an ideal candidate for the construction of large chemical libraries using combinatorial chemistry principles. By reacting the single, common oxazinone core with a large collection of diverse, commercially available primary amines, a library containing hundreds or thousands of unique pyrido[2,3-d]pyrimidine analogues can be generated rapidly.
This process is amenable to parallel synthesis techniques, where many reactions are run simultaneously in multi-well plates. Each well contains the oxazinone core and a different amine building block, leading to a distinct product. The resulting library of compounds can then be subjected to high-throughput screening (HTS) against various biological targets to identify novel hit compounds. This approach significantly accelerates the early stages of drug discovery by efficiently exploring a vast chemical space around a proven pharmacophore.
Table 2: Illustrative Diversity in a Chemical Library from the Pyrido[2,3-d] nih.govclockss.orgoxazinone Core This interactive table demonstrates how varying the amine input can generate a diverse set of final products for a chemical library.
| Amine Input (R-NH₂) | R-Group Characteristics | Potential Therapeutic Area for Screening |
| 4-Fluoroaniline | Electronically modified aromatic | Kinase Inhibitors (Cancer) rsc.org |
| 3-Aminopyridine | Heterocyclic, H-bond acceptor | CNS Agents nih.gov |
| (R)-1-Phenylethylamine | Chiral, bulky hydrophobic | Asymmetric Synthesis, Target Selectivity |
| 4-Aminobenzoic acid | Acidic, polar | Enzyme Inhibitors |
| 2-Morpholinoethanamine | Basic, water-soluble | Improved Pharmacokinetics |
Future Perspectives and Emerging Research Areas in 1h Pyrido 2,3 D 1 2 Oxazin 2 4h One Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The foundation of any exploration into a new class of compounds lies in the development of robust and efficient synthetic routes. For 1H-pyrido[2,3-d] mdpi.comnih.govoxazin-2(4H)-one, future research will likely focus on establishing versatile and high-yielding synthetic methodologies. Current literature on related 1,3-oxazine derivatives suggests that strategies could be adapted from the synthesis of analogous benzoxazinones and other pyridoxazinones.
Key areas for development include:
Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to promote the cyclization of appropriate 2-aminopyridine (B139424) precursors. This could lead to milder reaction conditions and improved atom economy compared to traditional methods.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and precise control over reaction parameters, facilitating the efficient production of the target compound and its derivatives.
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly reduce reaction times and improve yields, accelerating the synthesis of a library of derivatives for further study.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and removal from the final product. |
| Organocatalysis | Metal-free, often milder conditions, and lower toxicity. | Catalyst loading and potential for lower turnover numbers. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs and optimization of flow parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. | Scalability limitations and potential for localized overheating. |
Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations
With a novel heterocyclic system like 1H-pyrido[2,3-d] mdpi.comnih.govoxazin-2(4H)-one, a vast and unexplored landscape of chemical reactivity awaits. Future research will be crucial in mapping out its reactivity profile and understanding how the interplay of the pyridine (B92270) and oxazinone rings influences its chemical behavior.
Emerging research could focus on:
Ring-Opening Reactions: Investigating the stability of the oxazinone ring to nucleophilic and electrophilic attack. This could lead to the development of novel synthetic intermediates for the construction of more complex molecules.
Functionalization of the Pyridine Ring: Exploring selective transformations at various positions of the pyridine ring, such as halogenation, nitration, or metal-catalyzed cross-coupling reactions, to generate a diverse range of derivatives.
Reactions at the N-1 and C-4 Positions: Studying the reactivity of the N-H and C-H bonds within the oxazinone ring to enable the introduction of various substituents, thereby modulating the compound's properties.
Advanced Computational Modeling for Rational Design and Mechanism Prediction
In silico methods are becoming indispensable tools in modern chemical research. For 1H-pyrido[2,3-d] mdpi.comnih.govoxazin-2(4H)-one, computational modeling can provide valuable insights where experimental data is lacking and guide future research efforts.
Key applications of computational chemistry in this area include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods to predict the compound's electronic structure, spectroscopic properties, and reactivity. This can help in understanding its stability and predicting the most likely sites for chemical reactions.
Molecular Docking and Virtual Screening: If the scaffold is identified as a potential pharmacophore, computational docking studies can be used to predict its binding affinity to various biological targets, aiding in the rational design of new therapeutic agents.
Reaction Mechanism Prediction: Computational modeling can be used to elucidate the mechanisms of potential synthetic reactions and transformations, helping to optimize reaction conditions and predict the formation of byproducts.
Strategic Integration into Complex Molecular Architectures and Materials Science
While the direct applications of 1H-pyrido[2,3-d] mdpi.comnih.govoxazin-2(4H)-one are yet to be discovered, its unique structure suggests potential for its use as a building block in the synthesis of more complex molecules and functional materials.
Future research in this direction might involve:
Medicinal Chemistry: The pyridoxazine core is present in various biologically active compounds. Future work could involve incorporating the 1H-pyrido[2,3-d] mdpi.comnih.govoxazin-2(4H)-one scaffold into larger molecules to explore their potential as novel drug candidates.
Materials Science: The planar, aromatic nature of the pyridoxazine system could be exploited in the design of new organic materials with interesting photophysical or electronic properties. For example, derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Q & A
Q. What are the standard synthetic routes for 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one and its derivatives?
The compound is typically synthesized via acylation reactions. For example, reacting 3-aminopyridine-2(1H)-one with chloroacetyl chloride in dimethylformamide (DMF) using K₂CO₃ as a base at 80–100°C yields the oxazine core. Recrystallization from dioxane is used for purification . Microwave-assisted Smiles rearrangement has also been employed to synthesize structurally related derivatives under controlled conditions .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Melting Point Analysis : Used to assess purity (e.g., 185–187°C for a methyl-substituted derivative) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogen/carbon environments (e.g., δ 10.07 ppm for NH protons) .
- FTIR : Detects functional groups (e.g., 1703 cm⁻¹ for NC=O stretching) .
- HRMS : Validates molecular weight (e.g., m/z 517.2095 for a derivative with C₃₁H₃₀N₂O₃) .
Q. How do substituents influence the compound’s physical properties?
Substituents like methyl or thienyl groups alter melting points and solubility. For instance, 6-methyl-8-(thien-2-yl) substitution increases melting point to 185–187°C compared to simpler analogs . Bulky groups (e.g., pentyl or allyl) reduce crystallinity, requiring advanced purification .
Advanced Research Questions
Q. How can contradictions in spectral data between similar derivatives be resolved?
Discrepancies in NMR or FTIR peaks (e.g., NH proton shifts varying by solvent or substituent) require cross-validation via:
- D₂O Exchange Experiments : Confirm exchangeable protons (e.g., NH or OH groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .
- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts .
Q. What strategies optimize synthetic yields for complex derivatives?
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation .
- Catalyst Use : Triethylamine improves efficiency in sulfonylation reactions for oxazolo-pyrimidine derivatives .
- Microwave Irradiation : Reduces reaction time (e.g., Smiles rearrangement from 48 hours to minutes) .
Q. How does molecular docking guide the design of bioactive analogs?
Docking studies reveal that thiourea fragments in the pyridone core enhance affinity for antithrombotic targets (e.g., thrombin). Modifications like 4-hydroxyphenyl or allyl groups improve steric complementarity with protein active sites . Derivatives showing hemorheological activity comparable to pentoxifylline validate this approach .
Q. What are the challenges in interpreting HRMS data for high-molecular-weight derivatives?
- Isotopic Patterns : Bromine or chlorine substituents complicate mass spectra (e.g., 7-bromo derivatives require isotopic correction) .
- Adduct Formation : Sodium or potassium adducts (e.g., [M+Na]⁺) must be accounted for in ESI+ mode .
Methodological Insights
- Spectral Contradictions : Always cross-reference with synthetic intermediates. For example, unexpected FTIR peaks at 3293 cm⁻¹ may indicate residual amine impurities .
- Yield Optimization : For low-yielding steps (e.g., <50%), consider alternative leaving groups (tosyl vs. mesyl) or temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
